Cas no 2090129-19-2 (2-Bromo-6-chloro-4-methoxybenZaldehyde)
2-Bromo-6-chloro-4-methoxybenZaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-chloro-4-methoxybenZaldehyde
- MFCD34814786
- 2090129-19-2
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- Inchi: 1S/C8H6BrClO2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
- InChI Key: KXZAQVLRRZZBTD-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1C=O)Cl)OC
Computed Properties
- Exact Mass: 247.92397g/mol
- Monoisotopic Mass: 247.92397g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26.3Ų
2-Bromo-6-chloro-4-methoxybenZaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB610281-250mg |
2-Bromo-6-chloro-4-methoxybenzaldehyde; . |
2090129-19-2 | 250mg |
€631.00 | 2024-07-19 | ||
| abcr | AB610281-500mg |
2-Bromo-6-chloro-4-methoxybenzaldehyde; . |
2090129-19-2 | 500mg |
€879.00 | 2024-07-19 | ||
| abcr | AB610281-1g |
2-Bromo-6-chloro-4-methoxybenzaldehyde; . |
2090129-19-2 | 1g |
€1209.40 | 2024-07-19 |
2-Bromo-6-chloro-4-methoxybenZaldehyde Suppliers
2-Bromo-6-chloro-4-methoxybenZaldehyde Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2-Bromo-6-chloro-4-methoxybenZaldehyde
2-Bromo-6-chloro-4-methoxybenzaldehyde (CAS No. 2090129-19-2): A Versatile Intermediate for Pharmaceutical and Material Science Applications
2-Bromo-6-chloro-4-methoxybenzaldehyde (CAS No. 2090129-19-2) is a highly valuable aromatic aldehyde derivative that has gained significant attention in recent years due to its versatile applications in pharmaceutical synthesis and advanced material development. This compound, characterized by its unique bromo-chloro-methoxy substitution pattern, serves as a crucial building block for the construction of complex molecular architectures.
The molecular structure of 2-Bromo-6-chloro-4-methoxybenzaldehyde features three distinct functional groups that contribute to its reactivity and utility: an aldehyde group at position 1, a bromine atom at position 2, and a chlorine atom at position 6, complemented by a methoxy group at position 4. This specific arrangement makes it particularly useful for palladium-catalyzed cross-coupling reactions, which are frequently searched by researchers in organic chemistry forums and academic databases.
Recent trends in medicinal chemistry have highlighted the growing demand for halogenated benzaldehyde derivatives like 2-Bromo-6-chloro-4-methoxybenzaldehyde, especially in the development of kinase inhibitors and antimicrobial agents. Pharmaceutical companies are actively investigating this compound as a precursor for novel drug candidates, particularly in oncology research where multi-halogenated aromatic compounds show promising biological activity.
In material science applications, 2-Bromo-6-chloro-4-methoxybenzaldehyde CAS 2090129-19-2 has emerged as a key intermediate for synthesizing liquid crystal materials and organic electronic components. Its ability to participate in various condensation reactions makes it valuable for creating conjugated polymers with tailored optoelectronic properties—a hot topic in renewable energy research and flexible electronics development.
The synthesis of 2-Bromo-6-chloro-4-methoxybenzaldehyde typically involves selective halogenation reactions of methoxybenzaldehyde precursors. Current optimization research focuses on improving the atom economy and reaction selectivity of these processes, addressing common queries from synthetic chemists about greener production methods. Advanced techniques like flow chemistry and catalytic halogenation are being explored to enhance the scalability of this important intermediate.
Analytical characterization of 2-Bromo-6-chloro-4-methoxybenzaldehyde employs standard techniques including NMR spectroscopy (particularly 1H and 13C NMR), mass spectrometry, and HPLC purity analysis. These quality control measures ensure the compound meets the stringent requirements of pharmaceutical applications, where even minor impurities can significantly impact downstream reactions.
Storage and handling recommendations for 2-Bromo-6-chloro-4-methoxybenzaldehyde CAS 2090129-19-2 emphasize protection from moisture and light, with optimal storage conditions being 2-8°C under inert atmosphere. These precautions maintain the compound's stability and prevent degradation of the sensitive aldehyde functionality, a frequent concern among laboratory technicians and procurement specialists.
The global market for halogenated benzaldehyde derivatives has shown steady growth, with 2-Bromo-6-chloro-4-methoxybenzaldehyde experiencing particularly strong demand from Asia-Pacific research centers. Market analysts attribute this trend to increased investment in small molecule drug discovery and advanced material research across the region, topics frequently discussed in industry reports and investment analyses.
Recent patent literature reveals numerous applications of 2-Bromo-6-chloro-4-methoxybenzaldehyde in innovative chemical processes. Notable examples include its use in preparing heterocyclic compounds with potential therapeutic applications and as a precursor for photoactive materials in organic photovoltaics—an area receiving growing attention in sustainable technology circles.
Future research directions for 2-Bromo-6-chloro-4-methoxybenzaldehyde CAS 2090129-19-2 may explore its potential in click chemistry applications and as a scaffold for metal-organic frameworks (MOFs). These emerging applications align with current scientific interests in modular synthesis and porous materials, making this compound a subject of ongoing investigation in academic and industrial laboratories worldwide.
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